[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorophenyl, pyridinyl, and methylpiperazino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with a suitable pyridine derivative under basic conditions to form the pyridinyl intermediate.
Coupling with Methylpiperazine: The pyridinyl intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
[6-(4-Chlorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone: Similar structure with a chlorine atom instead of fluorine.
[6-(4-Bromophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone: Similar structure with a bromine atom instead of fluorine.
[6-(4-Methylphenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [6-(4-Fluorophenyl)-3-pyridinyl][4-(4-methylpiperazino)phenyl]methanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.
Properties
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c1-26-12-14-27(15-13-26)21-9-4-18(5-10-21)23(28)19-6-11-22(25-16-19)17-2-7-20(24)8-3-17/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRHFMIJAVJXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.